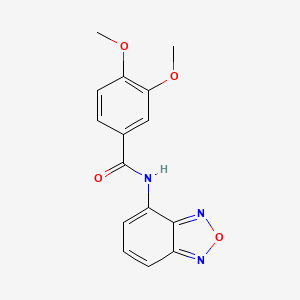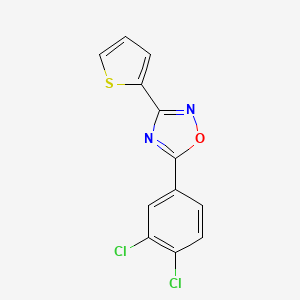![molecular formula C21H16BrClO4 B11499593 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11499593.png)
1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a-Acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound that belongs to the class of cyclopropachromenes This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzoyl group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopropachromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: This is usually done via bromination using reagents like bromine or N-bromosuccinimide (NBS).
Addition of the chlorobenzoyl group: This step involves an acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Acetylation and ethylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1a-Acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1a-Acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1a-Acetyl-6-bromo-1-(4-fluorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
- 1a-Acetyl-6-bromo-1-(4-methylbenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
Comparison: Compared to its similar compounds, 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is unique due to the presence of the chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The specific substituents on the benzoyl group can significantly affect the compound’s properties, making it distinct from its analogs.
Properties
Molecular Formula |
C21H16BrClO4 |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C21H16BrClO4/c1-3-20(18(25)12-4-7-14(23)8-5-12)17-15-10-13(22)6-9-16(15)27-19(26)21(17,20)11(2)24/h4-10,17H,3H2,1-2H3 |
InChI Key |
HERXDMZGRGPLFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499512.png)
![N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11499523.png)
![3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid](/img/structure/B11499524.png)

![3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11499534.png)


![N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11499559.png)

![2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid](/img/structure/B11499579.png)
![(7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11499582.png)
![7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499586.png)

![3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11499591.png)
